molecular formula C15H17N3O2 B2987319 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 941992-12-7

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide

Cat. No. B2987319
M. Wt: 271.32
InChI Key: AHGKFNHUGAFRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide, also known as TPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPCA-1 belongs to the class of pyridazinone derivatives and has been shown to exhibit anti-inflammatory and anti-tumor activities.

Mechanism Of Action

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide exerts its effects by inhibiting the activity of the IKKβ kinase, which is responsible for activating NF-κB. By blocking this pathway, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide prevents the activation of genes involved in inflammation and cell survival, leading to reduced inflammation and increased cell death in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and anti-tumor activities, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has also been shown to decrease the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide in lab experiments is its high potency and specificity for IKKβ kinase inhibition, making it a useful tool for studying the NF-κB pathway. However, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to be unstable in aqueous solutions, which may limit its use in certain experimental settings. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have some off-target effects, which may need to be taken into consideration when interpreting experimental results.

Future Directions

There are several potential future directions for research on 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide. One area of interest is the development of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide analogs with improved stability and selectivity. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide's anti-inflammatory and anti-tumor activities. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide involves the reaction between 2,4,5-trimethylphenylhydrazine and 2-bromoacetylpyridine, followed by cyclization and acetylation. The final product is obtained through purification and isolation processes, resulting in a white crystalline powder.

Scientific Research Applications

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been extensively studied for its potential use in treating various diseases, including cancer and inflammatory disorders. It has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the immune response and cell survival. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to suppress the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and sepsis.

properties

IUPAC Name

2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-6-11(3)12(7-10(9)2)13-4-5-15(20)18(17-13)8-14(16)19/h4-7H,8H2,1-3H3,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGKFNHUGAFRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide

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